molecular formula C30H34N4O4 B8116093 6-TAMRA Cadaverine TFA salt

6-TAMRA Cadaverine TFA salt

Cat. No.: B8116093
M. Wt: 514.6 g/mol
InChI Key: PEJPPPDPDBPNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tetramethylrhodamine cadaverine trifluoroacetate salt is a fluorescent dye commonly used in various biochemical applications. It is known for its bright orange fluorescence and is often utilized in labeling proteins, peptides, and nucleotides. This compound is particularly valuable in the field of molecular biology for its ability to form stable amide bonds with carboxylic acid groups in the presence of activators or activated esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tetramethylrhodamine cadaverine trifluoroacetate salt involves the coupling of 6-Tetramethylrhodamine with cadaverine. This reaction typically requires the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-Dicyclohexylcarbodiimide (DCC) to facilitate the formation of a stable amide bond . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of 6-Tetramethylrhodamine cadaverine trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

6-Tetramethylrhodamine cadaverine trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Activators: EDC, DCC

    Reducing Agents: Sodium borohydride, sodium cyanoborohydride

    Solvents: DMSO, DMF

Major Products

The major products formed from these reactions include stable amide derivatives and reduced amine derivatives, which are valuable in various biochemical applications .

Mechanism of Action

The mechanism of action of 6-Tetramethylrhodamine cadaverine trifluoroacetate salt involves its ability to form stable amide bonds with carboxylic acid groups in the presence of activators. This reaction allows the compound to label proteins, peptides, and nucleotides, making them detectable under fluorescence microscopy. The molecular targets include carboxylic acid groups on biomolecules, and the pathways involved include the formation of amide bonds and Schiff bases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tetramethylrhodamine cadaverine trifluoroacetate salt is unique due to its ability to form stable amide bonds with carboxylic acid groups, making it highly effective for labeling biomolecules. Its bright orange fluorescence and stability under various conditions further enhance its utility in scientific research .

Properties

IUPAC Name

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJPPPDPDBPNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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